![molecular formula C19H19N5O2S B6443875 5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile CAS No. 2549055-48-1](/img/structure/B6443875.png)
5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Molecular Structure Analysis
The molecular structure of benzothiazoles typically includes a benzene ring fused with a thiazole ring . The exact structure of your compound would depend on the specific locations and orientations of the additional groups attached to this base structure .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, depending on the functional groups attached to the ring. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are crystalline solids with varying degrees of solubility in water and organic solvents .Mécanisme D'action
Target of Action
The primary target of this compound is URAT1, a protein involved in uric acid reabsorption in the kidneys . URAT1 plays a crucial role in maintaining the balance of uric acid in the body.
Mode of Action
This compound acts as a selective inhibitor of URAT1 . By inhibiting URAT1, it prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine .
Biochemical Pathways
The inhibition of URAT1 disrupts the uric acid reabsorption pathway in the kidneys. This leads to a decrease in the concentration of uric acid in the blood, thereby potentially alleviating conditions associated with hyperuricemia, such as gout .
Result of Action
The primary molecular effect of this compound is the inhibition of URAT1, leading to increased uric acid excretion . On a cellular level, this can result in a decrease in intracellular uric acid concentrations in kidney cells. The overall effect is a reduction in blood uric acid levels.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-17-4-2-3-5-18(17)27(25,26)22-19)15-8-10-24(11-9-15)16-7-6-14(12-20)21-13-16/h2-7,13,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUSCHXYIDAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CN=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.